molecular formula C8H2Cl5NO2S B12887002 5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one CAS No. 19951-66-7

5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one

Cat. No.: B12887002
CAS No.: 19951-66-7
M. Wt: 353.4 g/mol
InChI Key: QFIALTZVDVFWPU-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one is a chemical compound with the molecular formula C8H2Cl5NOS It is known for its unique structure, which includes a benzo[d]oxazole ring substituted with chlorine and a trichloromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one typically involves the reaction of 5,7-dichloro-2-hydroxybenzo[d]oxazole with trichloromethylthiolating agents. One common method includes the use of trichloromethylthiol chloride (CCl3SCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol or thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzo[d]oxazole ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alkoxides, and other nucleophiles in the presence of a base or catalyst

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amino or alkoxy derivatives of the benzo[d]oxazole ring

Scientific Research Applications

5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethylthio group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dichloro-2-hydroxybenzo[d]oxazole
  • 5,7-Dichloro-3-methylbenzo[d]oxazol-2(3H)-one
  • 5,7-Dichloro-3-((methylthio)benzo[d]oxazol-2(3H)-one

Uniqueness

5,7-Dichloro-3-((trichloromethyl)thio)benzo[d]oxazol-2(3H)-one is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in their properties and applications.

Properties

CAS No.

19951-66-7

Molecular Formula

C8H2Cl5NO2S

Molecular Weight

353.4 g/mol

IUPAC Name

5,7-dichloro-3-(trichloromethylsulfanyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H2Cl5NO2S/c9-3-1-4(10)6-5(2-3)14(7(15)16-6)17-8(11,12)13/h1-2H

InChI Key

QFIALTZVDVFWPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N(C(=O)O2)SC(Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

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